molecular formula C18H18CaO12Se2 B12736818 3-(Acetyloxy)-4-methoxybenzeneselenonic acid calcium salt CAS No. 94772-90-4

3-(Acetyloxy)-4-methoxybenzeneselenonic acid calcium salt

Cat. No.: B12736818
CAS No.: 94772-90-4
M. Wt: 624.3 g/mol
InChI Key: XTJJQVRMOMPDRT-UHFFFAOYSA-L
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Description

Acetylguaiacolselenonic acid calcium salt is a selenium-containing organic compound. Selenium compounds have garnered significant interest due to their unique biological activities, including potential antitumor and anticarcinogenic properties . This compound is derived from guaiacolselenonic acid, which is known for its various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylguaiacolselenonic acid calcium salt is synthesized by reacting O-acetyl-2-methoxyphenol with concentrated selenic acid. The reaction yields acetylguaiacolselenonic acid, which is then neutralized with calcium hydroxide to form the calcium salt . The general reaction scheme is as follows:

    Reaction of O-acetyl-2-methoxyphenol with selenic acid: [ \text{O-acetyl-2-methoxyphenol} + \text{H}_2\text{SeO}_4 \rightarrow \text{Acetylguaiacolselenonic acid} ]

    Neutralization with calcium hydroxide: [ \text{Acetylguaiacolselenonic acid} + \text{Ca(OH)}_2 \rightarrow \text{Acetylguaiacolselenonic acid calcium salt} ]

Industrial Production Methods

Industrial production of acetylguaiacolselenonic acid calcium salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetylguaiacolselenonic acid calcium salt undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be further oxidized to higher oxidation states.

    Reduction: The compound can be reduced to lower oxidation states of selenium.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Higher oxidation state selenium compounds.

    Reduction: Lower oxidation state selenium compounds.

    Substitution: Derivatives with different functional groups replacing the acetyl group.

Scientific Research Applications

Acetylguaiacolselenonic acid calcium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.

    Biology: Studied for its potential antitumor and anticarcinogenic properties.

    Medicine: Investigated for its therapeutic effects in cancer treatment and other diseases related to selenium deficiency.

    Industry: Utilized in the development of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of acetylguaiacolselenonic acid calcium salt involves its interaction with cellular components. Selenium compounds are known to induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). The compound targets specific molecular pathways involved in cell proliferation and survival, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Guaiacolselenonic acid: The parent compound with similar biological activities.

    Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.

    Selenomethionine: Another selenium-containing amino acid with antioxidant properties.

Uniqueness

Acetylguaiacolselenonic acid calcium salt is unique due to its specific structure, which combines the properties of guaiacol and selenium. This combination enhances its biological activity and makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

94772-90-4

Molecular Formula

C18H18CaO12Se2

Molecular Weight

624.3 g/mol

IUPAC Name

calcium;3-acetyloxy-4-methoxybenzeneselenonate

InChI

InChI=1S/2C9H10O6Se.Ca/c2*1-6(10)15-9-5-7(16(11,12)13)3-4-8(9)14-2;/h2*3-5H,1-2H3,(H,11,12,13);/q;;+2/p-2

InChI Key

XTJJQVRMOMPDRT-UHFFFAOYSA-L

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.CC(=O)OC1=C(C=CC(=C1)[Se](=O)(=O)[O-])OC.[Ca+2]

Origin of Product

United States

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